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Compound of Interest

Compound Name: 2-Iodo-5-methylaniline

Cat. No.: B084972 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodo-
5-methylaniline (also known as 3-Amino-4-iodotoluene), a compound of interest in synthetic

chemistry and drug discovery. The following sections detail its nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational

dataset for its identification, characterization, and utilization in further research.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Iodo-5-methylaniline.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.50 Doublet (d) 8.0 Aromatic CH (H6)

6.59 Doublet (d) 2.0 Aromatic CH (H4)

6.33
Doublet of Doublets

(dd)
8.0, 2.0 Aromatic CH (H5)

~3.9 (not explicitly

stated but expected)
Singlet (s) - NH₂

2.21 (in a related

isomer)
Singlet (s) - CH₃

Solvent: CDCl₃,

Instrument Frequency:

400 MHz. Data is

based on reported

values for 2-Iodo-5-

methylaniline and

related isomers.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

~146-148 C-NH₂ (C1)

~83-85 C-I (C2)

~138-140 C-CH₃ (C5)

~130-132 Aromatic CH (C6)

~118-120 Aromatic CH (C4)

~114-116 Aromatic CH (C3)

~20-22 CH₃

Solvent: CDCl₃, Instrument Frequency: 100

MHz. Predicted values are based on data for 2-

iodoaniline and other substituted iodoanilines.[2]

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium-Strong, Doublet
N-H Stretch (asymmetric and

symmetric)

3100 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium Aliphatic C-H Stretch (CH₃)

1620 - 1580 Strong
N-H Bend (Scissoring) and

Aromatic C=C Stretch

1500 - 1400 Medium-Strong Aromatic C=C Stretch

1300 - 1250 Strong C-N Stretch

850 - 750 Strong C-H Out-of-plane Bend

~550 Medium-Weak C-I Stretch

Predicted based on

characteristic absorption

frequencies for primary

aromatic amines and iodo-

aromatic compounds.

Table 4: Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

233 High [M]⁺ (Molecular Ion)

106 High [M - I]⁺

91 Medium
[C₇H₇]⁺ (Tropylium ion) or

related fragment

77 Medium [C₆H₅]⁺

Predicted fragmentation

pattern based on the molecular

structure (C₇H₈IN, Molecular

Weight: 233.05 g/mol ) and

typical fragmentation of

anilines and iodo-aromatics.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 10-20 mg of 2-Iodo-5-methylaniline in approximately 0.7 mL

of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters for ¹H NMR:

Set the spectral width to cover the range of 0-10 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-

noise ratio.
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Acquisition Parameters for ¹³C NMR:

Set the spectral width to cover the range of 0-160 ppm.

Employ proton decoupling to simplify the spectrum.

Use a pulse angle of 45 degrees.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (typically 1024 or more) due to the lower natural

abundance of ¹³C.

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate

window function (e.g., exponential multiplication) and perform a Fourier transform. Reference

the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-Iodo-5-methylaniline with approximately 100-200 mg

of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Data Processing: The final spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 2-Iodo-5-methylaniline in a volatile

organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion

or through a gas chromatograph (GC-MS).

Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI)

source.

Acquisition Parameters:

Set the electron energy to 70 eV.

Scan a mass-to-charge (m/z) range of approximately 40-300 amu.

Set the ion source temperature to around 200-250 °C.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure of the fragments.

Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 2-Iodo-5-methylaniline.
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Caption: Workflow for the spectroscopic characterization of 2-Iodo-5-methylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b084972#spectroscopic-data-of-2-iodo-5-
methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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